Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate

説明

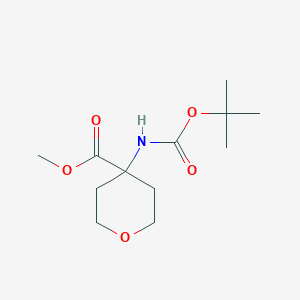

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. Its molecular formula is C₁₂H₂₁NO₅, derived by esterification of the carboxylic acid form, 4-(Boc-amino)tetrahydropyran-4-carboxylic acid (CAS 172843-97-9; molecular weight 245.27 g/mol) . The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses, particularly in peptide and foldamer chemistry . This compound is valued in drug discovery for its structural rigidity and compatibility with solid-phase synthesis, making it a versatile intermediate in medicinal chemistry .

特性

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)5-7-17-8-6-12/h5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEMDNLBFBUFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification. A common synthetic route includes:

Protection of the Amino Group: The amino group of tetrahydropyran is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The protected amino compound is then esterified using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Hydrolysis: Yields 4-(Boc-amino)tetrahydropyran-4-carboxylic acid.

Deprotection: Yields 4-amino-tetrahydropyran-4-carboxylate.

Substitution: Yields various substituted tetrahydropyran derivatives.

科学的研究の応用

Chemical Characteristics

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 241.31 g/mol

- Structure : The compound features a tetrahydropyran ring with a Boc (tert-butyloxycarbonyl) protected amino group and a methyl ester functional group.

Organic Synthesis

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its dual functionality (Boc-protected amino group and methyl ester) allows for selective reactions, facilitating the construction of various derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). In vitro assays have reported IC50 values ranging from 3.35 to 16.79 μM, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Research indicates that this compound may modulate calcium ion channels in neuronal cells, presenting potential applications in neurodegenerative diseases .

Enzyme Interaction Studies

The compound is useful in studying enzyme-substrate interactions, particularly with enzymes involved in metabolic pathways. Its Boc-protected amino group allows for selective modifications that can elucidate mechanisms of action and enzyme inhibition.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, revealing significant reductions in cell viability at specific concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Preliminary research indicated that the compound may exhibit neuroprotective properties through modulation of calcium ion channels in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

作用機序

The mechanism of action of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other functional sites, while the ester group can be hydrolyzed to introduce carboxylic acid functionality. This versatility makes it a valuable tool in organic synthesis .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related tetrahydropyran derivatives and Boc-protected amines:

Key Differences

Functional Groups: this compound uniquely combines a Boc-amino group and ester on the same tetrahydropyran carbon, enabling dual reactivity . In contrast, Methyl tetrahydropyran-4-carboxylate lacks the Boc group, limiting its use in amine-sensitive reactions . Compared to 3-(Boc-aminomethyl)piperidine, the tetrahydropyran scaffold provides enhanced conformational rigidity, improving binding specificity in drug design .

Physicochemical Properties: The Boc group increases molecular weight (~100 g/mol) and solubility in polar solvents (15 g/L in water) compared to non-Boc analogues like Methyl tetrahydropyran-4-carboxylate . 4-Methyltetrahydro-2H-pyran-4-carboxylic acid exhibits lower solubility due to the absence of hydrophilic Boc or ester groups .

Synthetic Utility: The Boc group in this compound allows selective deprotection under mild acidic conditions (e.g., TFA), a feature absent in unprotected analogues . Piperidine and pyrazole derivatives (e.g., 3-(Boc-aminomethyl)piperidine) are more suited for linear chain elongation, whereas the tetrahydropyran core supports macrocyclic or folded architectures .

Research Findings

- Foldamer Design: this compound was critical in constructing aromatic β-sheet foldamers, where its rigid tetrahydropyran core stabilized multi-turn helices .

- Drug Intermediates : The compound’s ester group facilitates hydrolysis to the carboxylic acid, a common step in prodrug activation .

- Comparative Reactivity: Unlike 4-(Boc-aminomethyl)pyrazole, the tetrahydropyran derivative shows higher thermal stability (decomposition at 157°C vs. ~120°C for pyrazole analogues) .

生物活性

Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article synthesizes available research findings, including its synthesis, biological mechanisms, and applications.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydropyran ring substituted with a Boc (tert-butyloxycarbonyl) protected amino group and a carboxylate moiety. The synthesis typically involves the reaction of tetrahydropyran derivatives with Boc-protected amines, followed by esterification to yield the methyl ester form.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have been shown to exhibit inhibition of enzymes such as acetylcholinesterase, which is crucial in the treatment of neurological disorders like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown, thereby enhancing cholinergic signaling.

Anticancer Potential

Recent studies have explored the anticancer properties of heterocyclic compounds, including derivatives of tetrahydropyran. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays reported IC50 values ranging from 3.35 to 16.79 μM against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines . These findings suggest that this compound may possess similar anticancer properties.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 3.35 | Induction of apoptosis |

| Cytotoxicity | HeLa | 6.72 | Inhibition of cell proliferation |

| Cytotoxicity | MDA-MB-231 | 4.87 | Disruption of FAK/Paxillin pathway |

Study on Anticancer Activity

In a study evaluating the anticancer effects of various tetrahydropyran derivatives, this compound was included in a panel of compounds tested against multiple human cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through mechanisms involving caspase activation and mitochondrial pathway engagement .

Neurological Implications

Another research focus has been on the compound's potential role in treating neurodegenerative diseases. Its structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further investigation in Alzheimer's disease models. Preliminary data suggest that it may enhance cognitive function in animal models by increasing synaptic acetylcholine levels .

Q & A

Q. What are the established synthetic routes for Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a tetrahydropyran-4-carboxylate scaffold with a Boc-protected amine. A common approach is to use nucleophilic substitution or condensation reactions under anhydrous conditions. For example, reactions may employ acetyl chloride as an activating agent in acetonitrile, with monitoring by TLC to track carbonyl compound consumption. Optimal yields (70–85%) are achieved at room temperature with stoichiometric control of reagents to minimize side products like dimerization . Purification often involves silica gel chromatography after aqueous workup and ethyl acetate extraction .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR are critical for confirming the Boc-protected amine and ester groups. The tetrahydropyran ring protons show distinct splitting patterns (e.g., δ 3.5–4.0 ppm for axial/equatorial protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) improves resolution for high-purity samples .

Q. How can researchers ensure purity during synthesis, and what analytical thresholds are recommended?

Purity (>95%) is typically confirmed via GC or HPLC. Silica gel chromatography with gradients of ethyl acetate/hexane is standard for purification. For Boc-containing compounds, avoid prolonged exposure to basic conditions to prevent premature deprotection. Residual solvents (e.g., acetonitrile) should be quantified by NMR or GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. How do competing side reactions during Boc deprotection impact product integrity, and what mitigation strategies exist?

Acidic deprotection (e.g., TFA in DCM) can lead to ester hydrolysis or tetrahydropyran ring opening if conditions are too harsh. To minimize this:

- Use milder acids (e.g., 4 M HCl in dioxane) at 0°C for sensitive substrates.

- Monitor reaction progress by LC-MS to terminate deprotection immediately after Boc-group removal.

- Stabilize intermediates with scavengers like triisopropylsilane to prevent carbocation formation .

Q. What strategies optimize stereochemical control in derivatives of this compound for drug discovery applications?

- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) during synthesis to enforce desired stereochemistry at C4.

- Catalytic asymmetric synthesis : Use organocatalysts like proline derivatives in Michael additions to the tetrahydropyran scaffold.

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru) for racemization-prone intermediates .

Q. How can researchers resolve discrepancies in crystallographic data versus computational modeling for this compound?

Discrepancies often arise from solvent inclusion or conformational flexibility in the tetrahydropyran ring. To address this:

- Collect high-resolution crystallographic data (≤1.0 Å) using synchrotron sources.

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare with experimental data.

- Validate hydrogen-bonding networks using Hirshfeld surface analysis .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require careful temperature control to avoid exothermic side reactions. Use jacketed reactors for >10 g batches .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in the tetrahydropyran region .

- Safety : The compound’s ester group may hydrolyze to carboxylic acids under basic conditions; handle with inert atmosphere (N) in anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。